molecular formula C26H33FN2O2 B3794739 3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide

3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide

Cat. No.: B3794739
M. Wt: 424.5 g/mol
InChI Key: IQFHCRLGSQSQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a piperidinyl group, a propanoyl group, and a fluorobenzyl group . The 3,5-dimethylphenyl group is a common motif in organic chemistry, known for its stability and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The piperidinyl group would form a six-membered ring, while the propanoyl and fluorobenzyl groups would likely be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The presence of the piperidinyl ring could make the compound more reactive, while the fluorobenzyl group could potentially increase its stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which could affect its solubility and stability .

Future Directions

The potential applications of this compound would likely depend on its specific properties and reactivity. It could potentially be used in medicinal chemistry or materials science, among other fields .

Properties

IUPAC Name

3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-3-yl]-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN2O2/c1-19-14-20(2)16-22(15-19)10-12-26(31)29-13-5-6-21(18-29)9-11-25(30)28-17-23-7-3-4-8-24(23)27/h3-4,7-8,14-16,21H,5-6,9-13,17-18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFHCRLGSQSQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)N2CCCC(C2)CCC(=O)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide
Reactant of Route 6
3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.